molecular formula C12H15N3 B153895 3-Piperidin-4-YL-1H-indazole CAS No. 133455-10-4

3-Piperidin-4-YL-1H-indazole

Cat. No. B153895
M. Wt: 201.27 g/mol
InChI Key: NXXBDKOYTAXAKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-Piperidin-4-YL-1H-indazole is a derivative of the indazole class, which is a heterocyclic compound that has significant importance in medicinal chemistry due to its biological activities. Indazole derivatives, such as the one mentioned, are often synthesized for their potential use as pharmacological agents, particularly in the field of antipsychotic drugs .

Synthesis Analysis

The synthesis of indazole derivatives can be complex, involving multiple steps and requiring efficient processes to achieve high yields. For instance, a five-step synthesis sequence with a 67% overall yield was reported for the preparation of an unsubstituted piperazine intermediate, which is crucial for the synthesis of 3-(1-piperazinyl)-1H-indazole derivatives . Another study reported the synthesis of a related compound, 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo-[2,1-c][1,2,4]triazole, through a four-step process including etherification, hydrazonation, cyclization, and reduction, with an overall yield of 39% .

Molecular Structure Analysis

The molecular structure of indazole derivatives is characterized by the presence of a nitrogen-containing heterocycle. Structural and spectroscopic characterization using quantum chemical calculations, such as Density Functional Theory (DFT), can provide insights into the energy, geometrical structure, and vibrational wavenumbers of these compounds . For example, the molecular structure of a related molecule, 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one, was determined using HF and DFT methods, revealing the most stable conformers and their geometrical parameters .

Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions, which are essential for their functionalization and potential biological activity. The synthesis of these compounds often involves reactions such as arylation, reduction, etherification, hydrazonation, and cyclization . For example, arylation of azoles with bromopyridines followed by reduction of the pyridine ring is a method used to prepare azolyl piperidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Quantum chemical calculations can predict properties like electric dipole moment, polarizability, and hyperpolarizability . Additionally, the HOMO-LUMO gap and molecular electrostatic potential maps can provide information on the reactivity and interaction potential of these molecules .

Scientific Research Applications

Synthesis and Chemical Properties

A significant amount of research has been dedicated to synthesizing various derivatives of 1H-indazole, highlighting the compound's versatility in medicinal chemistry. Studies have developed efficient processes for synthesizing derivatives, such as 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, showcasing its importance in medicinal chemistry due to spectral analysis and docking studies (Balaraju, Kalyani, & Laxminarayana, 2019). Additionally, the development of 3- and 4-(1H-azol-1-yl)piperidines through arylation and subsequent reduction processes illustrates the compound's chemical flexibility and potential for further pharmaceutical applications (Shevchuk et al., 2012).

Biological Applications and Pharmacology

Research into the biological applications of 3-Piperidin-4-YL-1H-indazole derivatives has shown promising pharmacological potential. For example, the discovery of MK-4827, a potent oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors, highlights the therapeutic potential of these compounds in oncology (Jones et al., 2009). This compound demonstrates excellent PARP 1 and 2 inhibition, indicating its potential use in cancer therapy. Moreover, the development of a potent calcitonin gene-related peptide (CGRP) receptor antagonist, through a convergent, stereoselective synthesis, showcases the compound's application in treating conditions associated with CGRP, such as migraines or certain types of headaches (Cann et al., 2012).

Antifungal and Antimicrobial Activities

Some derivatives of 3-Piperidin-4-YL-1H-indazole have been studied for their antifungal and antimicrobial properties. A novel series of compounds bearing 1,2,3-triazole and piperidine ring showed significant in vitro antifungal activities, suggesting their potential as antifungal agents (Sangshetti & Shinde, 2011). This research indicates the compound's versatility in addressing fungal infections, potentially leading to new therapeutic agents.

Future Directions

Indazoles have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . The main issue about indazoles is the less abundance in plant sources, and their synthetic derivatives also often face problems with low yield . Therefore, future research may focus on improving the yield of synthetic derivatives of indazoles .

properties

IUPAC Name

3-piperidin-4-yl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-2-4-11-10(3-1)12(15-14-11)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXBDKOYTAXAKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=C3C=CC=CC3=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00554735
Record name 3-(Piperidin-4-yl)-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00554735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Piperidin-4-YL-1H-indazole

CAS RN

133455-10-4
Record name 3-(Piperidin-4-yl)-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00554735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.